4-(2-bromo-3,4,5-trimethoxyphenyl)-5,6,7-trimethoxy-3,4-dihydroquinolin-2(1H)-one
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Overview
Description
4-(2-bromo-3,4,5-trimethoxyphenyl)-5,6,7-trimethoxy-3,4-dihydroquinolin-2(1H)-one is a complex organic compound characterized by its unique structure, which includes multiple methoxy groups and a bromine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-bromo-3,4,5-trimethoxyphenyl)-5,6,7-trimethoxy-3,4-dihydroquinolin-2(1H)-one typically involves multiple steps, starting from simpler precursors. One common route involves the bromination of 3,4,5-trimethoxybenzaldehyde to produce 2-bromo-3,4,5-trimethoxybenzaldehyde . This intermediate is then subjected to further reactions, including condensation and cyclization, to form the final quinolinone structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
4-(2-bromo-3,4,5-trimethoxyphenyl)-5,6,7-trimethoxy-3,4-dihydroquinolin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The bromine atom can be reduced to a hydrogen atom, leading to debromination.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of debrominated derivatives.
Substitution: Formation of substituted quinolinone derivatives.
Scientific Research Applications
4-(2-bromo-3,4,5-trimethoxyphenyl)-5,6,7-trimethoxy-3,4-dihydroquinolin-2(1H)-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(2-bromo-3,4,5-trimethoxyphenyl)-5,6,7-trimethoxy-3,4-dihydroquinolin-2(1H)-one involves its interaction with specific molecular targets. The compound’s methoxy groups and bromine atom play crucial roles in its binding affinity and reactivity. It may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-bromo-3,4,5-trimethoxybenzaldehyde: A precursor in the synthesis of the target compound.
3,4,5-trimethoxybenzaldehyde: Another related compound with similar structural features.
5,6,7-trimethoxy-3,4-dihydroquinolin-2(1H)-one: A compound with a similar quinolinone core but lacking the bromine atom.
Uniqueness
4-(2-bromo-3,4,5-trimethoxyphenyl)-5,6,7-trimethoxy-3,4-dihydroquinolin-2(1H)-one is unique due to the presence of both multiple methoxy groups and a bromine atom, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C21H24BrNO7 |
---|---|
Molecular Weight |
482.3 g/mol |
IUPAC Name |
4-(2-bromo-3,4,5-trimethoxyphenyl)-5,6,7-trimethoxy-3,4-dihydro-1H-quinolin-2-one |
InChI |
InChI=1S/C21H24BrNO7/c1-25-13-7-11(17(22)21(30-6)19(13)28-4)10-8-15(24)23-12-9-14(26-2)18(27-3)20(29-5)16(10)12/h7,9-10H,8H2,1-6H3,(H,23,24) |
InChI Key |
QZEHZSKOPBSZSB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C(C(=C1)C2CC(=O)NC3=CC(=C(C(=C23)OC)OC)OC)Br)OC)OC |
Origin of Product |
United States |
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